molecular formula C16H18N4O2 B3016019 N-phenyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide CAS No. 2034332-80-2

N-phenyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide

Cat. No. B3016019
CAS RN: 2034332-80-2
M. Wt: 298.346
InChI Key: PNIFAAAUQLZZEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in the development of new drugs and therapies. In

Scientific Research Applications

Cancer Therapeutics: Protein Kinase B (Akt) Inhibition

This compound has been identified as a potent inhibitor of Protein Kinase B (Akt), a key player in cell proliferation and survival pathways. Akt signaling is often deregulated in cancer, making it a prime target for antitumor agents. The compound’s ability to selectively inhibit Akt can lead to the development of new cancer therapies, particularly for tumors where Akt is overexpressed or activated .

Targeted Kinase Inhibitors (TKIs)

As a potential multi-targeted kinase inhibitor, this compound shows promise in the development of TKIs. It exhibits significant activity against enzymes like EGFR, Her2, VEGFR2, and CDK2, which are crucial in cancer cell signaling. Its potency is comparable to known TKIs like sunitinib, making it a candidate for further development as a TKI with enhanced efficacy .

Apoptosis Induction

Research indicates that derivatives of this compound can act as apoptosis inducers. By influencing cell cycle arrest and increasing proapoptotic proteins such as caspase-3 and Bax, while downregulating Bcl-2 activity, these compounds can effectively trigger programmed cell death in cancer cells, offering a pathway to treat cancers resistant to other forms of therapy .

Molecular Docking Studies

Molecular docking studies have shown that this compound and its derivatives can bind to multiple kinase enzymes with similar interactions as observed with other TKIs. This suggests that the compound can be fine-tuned to improve its binding affinity and selectivity for the desired targets, which is vital for the design of more effective drugs .

Oral Bioavailability Enhancement

The structural modification of this compound has led to the discovery of derivatives with improved oral bioavailability. This is crucial for the development of orally administered medications, as it ensures that the drug can be effectively absorbed and utilized by the body .

Antitumor Activity in Vivo

Compounds related to N-phenyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide have demonstrated strong antitumor activity in vivo. They have been shown to modulate biomarkers of signaling through PKB in vivo and inhibit the growth of human tumor xenografts in animal models, which is a significant step towards their potential use in human cancer treatment .

properties

IUPAC Name

N-phenyl-3-pyrimidin-4-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-16(19-13-5-2-1-3-6-13)20-10-4-7-14(11-20)22-15-8-9-17-12-18-15/h1-3,5-6,8-9,12,14H,4,7,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIFAAAUQLZZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=CC=C2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide

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